molecular formula C8H13N3 B1280590 (2-Aminoethyl)(pyridin-2-ylmethyl)amine CAS No. 20947-95-9

(2-Aminoethyl)(pyridin-2-ylmethyl)amine

Cat. No. B1280590
CAS RN: 20947-95-9
M. Wt: 151.21 g/mol
InChI Key: JAOSYYPULNBONK-UHFFFAOYSA-N
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Description

2-Aminoethyl)(pyridin-2-ylmethyl)amine, abbreviated as AEPMA, is an organic compound that is widely used in many scientific research applications. It is a derivative of pyridine, an aromatic heterocyclic organic compound that is found in many natural products. AEPMA is used in a variety of biochemical and physiological studies, and has been found to have a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

1. Synthesis of Complexes and Ligands

(2-Aminoethyl)(pyridin-2-ylmethyl)amine plays a crucial role in the synthesis of various chemical complexes. For instance, it is involved in the formation of Cu(II) complexes of Schiff base ligands derived from unsymmetrical tripodal amines, showing interesting structural properties and theoretical insights into their formation and stability (Keypour et al., 2015).

2. Coordination Polymers and Helical Structures

This compound is also significant in constructing helical silver(I) coordination polymers. The self-assembly of AgX salts and flexible unsymmetrical bis(pyridyl) ligands, including variants of (2-Aminoethyl)(pyridin-2-ylmethyl)amine, results in the formation of helical chains, which have been characterized by various analytical methods (Zhang et al., 2013).

3. Metal-Ligand Complexes for Sensing Applications

The compound is used to create metal-ligand complexes that act as sensors. For example, a study described the synthesis and characterization of a ligand and its copper(II) complex, which acted as a fluorescent sensor for dopamine, showcasing the potential of (2-Aminoethyl)(pyridin-2-ylmethyl)amine derivatives in sensing applications (Khattar & Mathur, 2013).

4. Catalysis and Organic Synthesis

This chemical is also pivotal in catalysis and organic synthesis. For instance, its derivatives have been used in the multi-component tether catalysis synthesis of highly functionalized pyrroles, demonstrating its versatility in facilitating complex organic reactions (Li et al., 2019).

5. Molecular Structures and Magnetic Properties

Another research area involves studying the molecular structures and magnetic properties of metal complexes formed with (2-Aminoethyl)(pyridin-2-ylmethyl)amine derivatives. Such studies provide insights into the coordination chemistry and potential applications of these complexes (Wu et al., 2004).

properties

IUPAC Name

N'-(pyridin-2-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-4-6-10-7-8-3-1-2-5-11-8/h1-3,5,10H,4,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOSYYPULNBONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506555
Record name N~1~-[(Pyridin-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl)(pyridin-2-ylmethyl)amine

CAS RN

20947-95-9
Record name N~1~-[(Pyridin-2-yl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminoethyl)(pyridin-2-ylmethyl)amine
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